Famotidine EP impurity J HCl
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Overview
Description
Darunavir Deshexahydrofurofuranyl Formate Hydrochloride is a derivative of Darunavir, a well-known antiretroviral medication used to treat and prevent HIV/AIDS. This compound is a protease inhibitor that works by blocking the HIV protease enzyme, which is essential for the virus to replicate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Darunavir Deshexahydrofurofuranyl Formate Hydrochloride involves multiple steps, starting from the basic structure of Darunavir. The process includes the formation of the deshexahydrofurofuranyl formate group and its subsequent attachment to the Darunavir molecule. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of Darunavir Deshexahydrofurofuranyl Formate Hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Darunavir Deshexahydrofurofuranyl Formate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Scientific Research Applications
Darunavir Deshexahydrofurofuranyl Formate Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its interactions with various biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in treating other viral infections and its efficacy in combination therapies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of Darunavir Deshexahydrofurofuranyl Formate Hydrochloride involves its binding to the active site of the HIV protease enzyme. This binding inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins and thereby blocking the maturation of infectious viral particles. The compound interacts with multiple amino acid residues in the protease active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Darunavir Deshexahydrofurofuranyl Formate Hydrochloride include:
Ritonavir: Another protease inhibitor used in combination with other antiretrovirals.
Lopinavir: Often used in combination with Ritonavir for enhanced efficacy.
Atazanavir: A protease inhibitor with a different resistance profile compared to Darunavir.
Uniqueness
Darunavir Deshexahydrofurofuranyl Formate Hydrochloride is unique due to its enhanced binding affinity and resistance to protease mutations. This makes it a valuable option in the treatment of HIV, especially in patients with resistance to other protease inhibitors .
Properties
Molecular Formula |
C20H29N3O3S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20-/m0/s1 |
InChI Key |
NUMJNKDUHFCFJO-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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